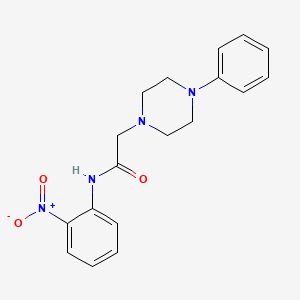

N-(2-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Description

N-(2-Nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic acetamide derivative featuring a nitro group at the ortho position of the phenyl ring attached to the acetamide nitrogen and a 4-phenylpiperazine moiety. This structure combines electron-withdrawing (nitro) and aromatic (phenylpiperazine) groups, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(2-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c23-18(19-16-8-4-5-9-17(16)22(24)25)14-20-10-12-21(13-11-20)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPSJHZTLGNCGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-nitroaniline and 4-phenylpiperazine.

Acylation Reaction: 2-nitroaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(2-nitrophenyl)chloroacetamide.

Nucleophilic Substitution: The N-(2-nitrophenyl)chloroacetamide is then reacted with 4-phenylpiperazine in the presence of a base (e.g., triethylamine) to yield this compound.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride.

Major Products

Reduction: N-(2-aminophenyl)-2-(4-phenylpiperazin-1-yl)acetamide.

Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, or anticancer activities.

Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including:

Receptors: Binding to neurotransmitter receptors, modulating their activity.

Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

DNA/RNA: Interacting with genetic material, affecting gene expression or replication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Chloro vs. Nitro Substituents

- N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (): The chloro substituent at the meta position enhances lipophilicity compared to the nitro group. This compound demonstrated anticonvulsant activity, with a melting point of 192–194°C and molecular weight 356.29 g/mol.

- The dual substitution may enhance interactions with hydrophobic and polar regions of biological targets, though stability in plasma could be compromised .

Trifluoromethyl and Methoxy Substituents

- 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide () :

The trifluoromethyl group is strongly electron-withdrawing and lipophilic. This compound (melting point 168–170°C) showed anticonvulsant activity, with a molecular weight of 406.40 g/mol. Its pharmacokinetic profile may differ due to enhanced metabolic stability compared to nitro derivatives . - N-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide () :

The methoxy group is electron-donating, increasing solubility but reducing receptor affinity. This compound (melting point 281–282°C) exhibited MMP inhibitory activity, highlighting the role of substituent electronic effects on target selectivity .

Modifications to the Piperazine Moiety

Phenylpiperazine vs. Substituted Piperazines

- The nitro group at the 5-position on the phenyl ring may enhance oxidative stability compared to ortho-substituted analogs .

- N-(2,3-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide () :

Methyl groups at the 2- and 3-positions increase steric hindrance, possibly reducing binding efficiency to targets like TRPC6 compared to nitro-substituted analogs .

Heterocyclic Modifications

Benzothiazole and Thiazole Derivatives

- N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (): The benzothiazole moiety introduces planar aromaticity, enhancing π-π stacking interactions.

- 2-(4-Phenylpiperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide () :

The thiazole ring contributes to hydrogen bonding and dipole interactions, critical for MMP inhibition. Its molecular weight (422.54 g/mol) and higher melting point (289–290°C) reflect increased rigidity compared to nitro-phenyl analogs .

Pharmacological Activity Comparison

Physicochemical and Pharmacokinetic Properties

Biological Activity

N-(2-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, identified by its CAS number 329778-81-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and specific biological activities, particularly focusing on its anticonvulsant effects and receptor interactions.

Chemical Structure and Properties

The compound's molecular formula is , and its IUPAC name is N-(2-nitrophenyl)-2-(4-phenyl-1-piperazinyl)acetamide. The structure features a nitrophenyl group and a piperazine moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 344.38 g/mol |

| Purity | 90% |

| Physical Form | Solid |

| Hazard Codes | H302, H312, H332 |

Synthesis

The synthesis of this compound involves the alkylation of piperazine derivatives with nitrophenyl acetamides. This process has been documented in various studies where modifications to the piperazine structure have been explored to enhance biological activity.

Anticonvulsant Activity

A significant area of research has focused on the anticonvulsant properties of this compound and its derivatives. Studies have shown that certain derivatives exhibit promising anticonvulsant activity in animal models. For example, a study evaluated several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives for their efficacy in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Key Findings from Anticonvulsant Studies:

-

Activity Assessment :

- Compounds were administered at doses of 30, 100, and 300 mg/kg.

- Observations were made at intervals of 0.5 hours and 4 hours post-administration.

-

Results Summary :

- Some derivatives showed significant protection against seizures in both MES and scPTZ tests.

- Higher lipophilicity correlated with increased anticonvulsant activity, suggesting that these compounds may have better central nervous system penetration.

| Compound ID | Dose (mg/kg) | MES Protection (0.5h) | MES Protection (4h) |

|---|---|---|---|

| 12 | 100 | Effective | Not effective |

| 13 | 100 | Effective | Effective |

| 14 | 300 | Effective | Effective |

Receptor Interactions

In addition to anticonvulsant activity, some studies have indicated that this compound may act as an agonist for formyl peptide receptors (FPRs). These receptors are involved in various physiological processes, including immune response and inflammation.

Research Insights:

- Agonist Activity : Compounds based on this scaffold have shown the ability to activate intracellular calcium flux in human neutrophils.

- Molecular Modeling : Pharmacophore models have been developed to understand ligand-receptor interactions better, which can lead to the design of more potent agonists.

Q & A

Q. What are the recommended synthetic routes for N-(2-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 2-chloroacetamide intermediates and arylpiperazines. For example:

- Procedure : React 2-chloro-N-(2-nitrophenyl)acetamide (1.15 mmol) with 4-phenylpiperazine (1.15 mmol) in acetonitrile/DMF (15:2 mL) under reflux for 8 hours, with triethylamine (0.3 mL) as a base .

- Optimization :

- Solvent : Acetonitrile improves solubility, while DMF accelerates reaction kinetics.

- Purification : Triturate the crude product with water and recrystallize from ethanol-acetone (yield: ~86%) .

- Yield Enhancement : Use microwave-assisted synthesis (e.g., 50–100°C, 30–60 min) to reduce side reactions and improve efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR : Confirm the presence of the piperazine ring (δ 2.75 ppm for –CH2– groups) and nitrophenyl protons (δ 7.5–8.5 ppm) .

- IR Spectroscopy : Detect carbonyl (C=O stretch at ~1686 cm⁻¹) and nitro groups (asymmetric stretch at ~1520 cm⁻¹) .

- ESI-MS : Verify molecular weight (e.g., [M+H]+ peak at m/z 395.4) .

- Elemental Analysis : Validate C, H, N content (e.g., C: 62.5%, H: 4.8%, N: 16.2%) .

- X-ray Crystallography : Resolve nitro group orientation (e.g., torsion angles: O1–N1–C3–C2 = -16.7°) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

Methodological Answer:

- Antioxidant Activity : DPPH radical scavenging assay (IC50 values compared to ascorbic acid) .

- Analgesic/Anti-inflammatory Testing :

- Acetic acid-induced writhing (rodent model) for analgesia.

- Carrageenan-induced paw edema for anti-inflammatory activity .

- Anticonvulsant Screening : Maximal electroshock (MES) or pentylenetetrazole (PTZ) tests .

Advanced Research Questions

Q. How does the substitution pattern on the phenylpiperazine moiety influence biological activity?

Methodological Answer:

- SAR Insights :

- Anticonvulsant Activity : Derivatives with electron-withdrawing groups (e.g., –CF3) on the phenyl ring show enhanced potency in MES models (ED50: 15 mg/kg vs. 30 mg/kg for unsubstituted analogs) .

- Neuroprotection : 4-Phenyl substitution enhances TRPC6 channel modulation, stabilizing synaptic spines in Alzheimer’s models (EC50: 10–100 nM) .

- Contradictions : Chlorine substitution at the 2-position may improve anticancer activity (e.g., IC50: 12 µM against HeLa cells) but reduce neuroprotective efficacy .

Q. What in vitro and in vivo models are appropriate for evaluating neuroprotective effects in Alzheimer’s disease (AD)?

Methodological Answer:

- In Vitro :

- Amyloid-β toxicity assays in primary hippocampal neurons.

- Long-term potentiation (LTP) measurements in AD-model brain slices .

- In Vivo :

- Transgenic APP/PS1 mice: Assess cognitive deficits via Morris water maze.

- Dosage: 10 mg/kg (oral) for 4 weeks; monitor synaptic spine density via confocal microscopy .

Q. How can researchers resolve contradictions in biological data across structural analogs?

Methodological Answer:

- Case Study : A derivative with 2-nitro substitution shows high antioxidant activity (IC50: 8 µM) but low anticonvulsant potency (ED50: >50 mg/kg).

- Resolution Strategies :

Q. What advanced analytical methods validate structural conformation and purity?

Methodological Answer:

- X-ray Diffraction : Resolve intramolecular interactions (e.g., C–H⋯O hydrogen bonds in crystal packing) .

- HPLC-PDA : Purity >95% using C18 column (acetonitrile/water gradient, 254 nm detection) .

- Dynamic Light Scattering (DLS) : Assess aggregation in aqueous solutions for in vitro assays .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.